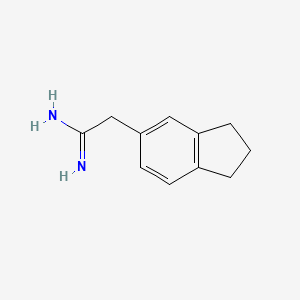
(R)-2-Amino-2-(pyrimidin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(pyrimidin-2-yl)ethanol is a chiral compound that features an amino group and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(pyrimidin-2-yl)ethanol typically involves the reaction of pyrimidine derivatives with amino alcohols. One common method is the reaction of 2-chloropyrimidine with ®-2-aminoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(pyrimidin-2-yl)ethanol often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(pyrimidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(pyrimidin-2-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(pyrimidin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(pyridin-2-yl)ethanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Amino-2-(pyrimidin-4-yl)ethanol: Similar structure but with the amino group attached to the 4-position of the pyrimidine ring.
Uniqueness
®-2-Amino-2-(pyrimidin-2-yl)ethanol is unique due to its specific chiral center and the position of the amino group on the pyrimidine ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
(2R)-2-amino-2-pyrimidin-2-ylethanol |
InChI |
InChI=1S/C6H9N3O/c7-5(4-10)6-8-2-1-3-9-6/h1-3,5,10H,4,7H2/t5-/m0/s1 |
InChI-Schlüssel |
ONSUNACLMWEBFE-YFKPBYRVSA-N |
Isomerische SMILES |
C1=CN=C(N=C1)[C@H](CO)N |
Kanonische SMILES |
C1=CN=C(N=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine](/img/structure/B13611350.png)


![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B13611360.png)

![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)



carbohydrazide](/img/structure/B13611391.png)
